

ML132 versus VX-765: a comparative study in an in vivo inflammation model

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ML132 vs. VX-765: A Comparative Analysis in In Vivo Inflammation Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent caspase-1 inhibitors, **ML132** and VX-765, for their potential application in in vivo inflammation research. By examining their mechanisms of action, and presenting available experimental data from preclinical models, this document aims to assist researchers in selecting the appropriate tool for their studies.

Mechanism of Action: Targeting the Inflammasome

Both **ML132** and VX-765 exert their anti-inflammatory effects by inhibiting caspase-1, a key enzyme in the inflammatory signaling pathway. Caspase-1 is responsible for the maturation of pro-inflammatory cytokines interleukin-1 β (IL-1 β) and interleukin-18 (IL-18), and for inducing a form of programmed cell death known as pyroptosis. By blocking caspase-1 activity, these compounds effectively reduce the release of these potent inflammatory mediators.

VX-765 is a prodrug that is converted in vivo to its active form, VRT-043198, which is a potent inhibitor of caspase-1 and caspase-4. **ML132** is a potent, selective, and cell-permeable inhibitor of caspase-1.

Performance Data: A Comparative Overview



The following table summarizes the available quantitative data on the in vivo efficacy of **ML132** and VX-765 in different animal models of inflammation. It is important to note that a direct head-to-head in vivo study has not been identified in the public domain. The data presented here is collated from separate studies and should be interpreted with this limitation in mind.

Parameter	ML132	VX-765
In Vivo Model	Mouse model of IL-1β-induced IL-2 secretion	Ligature-induced periodontitis in mice
Administration Route	Intraperitoneal (i.p.) injection	Oral gavage
Dose	3 - 100 mg/kg	100 mg/kg
Efficacy	Dose-dependent inhibition of IL-2 secretion (ED50 = 28 mg/kg)	30% reduction in alveolar bone resorption in male mice
Key Findings	Demonstrated in vivo target engagement and efficacy in a cytokine release model.	Showed therapeutic potential in a model of chronic inflammation, with a notable sex-specific effect.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate the replication and adaptation of these studies.

ML132: Mouse IL-1β-Induced IL-2 Secretion Model

Objective: To assess the in vivo efficacy of **ML132** in inhibiting caspase-1-mediated cytokine release.

Animal Model: Male BALB/c mice.

Materials:

ML132



- Vehicle: 10% Vitamin E tocopherol polyethylene glycol succinate (TPGS) in sterile water
- Recombinant human IL-1β
- Phosphate-buffered saline (PBS)

Procedure:

- ML132 was formulated in 10% TPGS in sterile water.
- Mice were administered ML132 via intraperitoneal (i.p.) injection at doses ranging from 3 to 100 mg/kg.
- One hour after **ML132** administration, mice were challenged with an i.p. injection of recombinant human IL-1β (10 μg/kg) to induce an inflammatory response.
- Blood samples were collected at a specified time point after the IL-1β challenge.
- Serum levels of IL-2 were quantified using a standard ELISA kit to determine the extent of inhibition by ML132.

VX-765: Mouse Model of Ligature-Induced Periodontitis

Objective: To evaluate the therapeutic potential of VX-765 in a model of chronic inflammation and bone loss.[1]

Animal Model: Male C57BL/6J mice.[1]

Materials:

- VX-765
- Vehicle (e.g., 0.5% methylcellulose)
- 5-0 silk ligatures

Procedure:

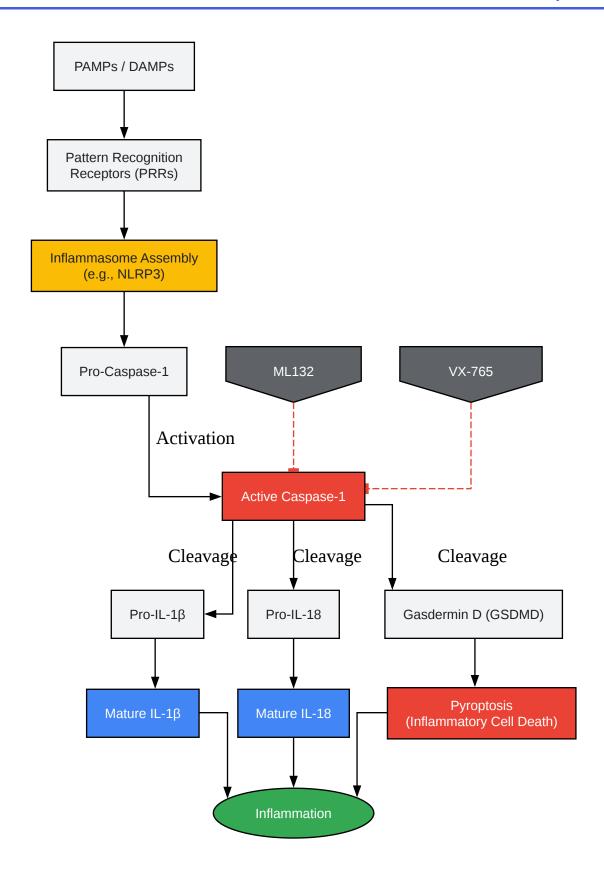


- A 5-0 silk ligature was placed around the maxillary second molars of the mice to induce periodontitis.[1]
- VX-765 was administered by oral gavage at a dose of 100 mg/kg, twice daily, starting one
 day before ligature placement and continuing for the duration of the study.[1]
- After a defined period (e.g., 9 days), the mice were euthanized, and the maxillae were harvested.[1]
- Alveolar bone resorption was quantified by measuring the distance from the cementoenamel junction to the alveolar bone crest at standardized sites on the molars.[1]
- Statistical analysis was performed to compare bone loss between the VX-765-treated and vehicle-treated groups.[1]

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated.

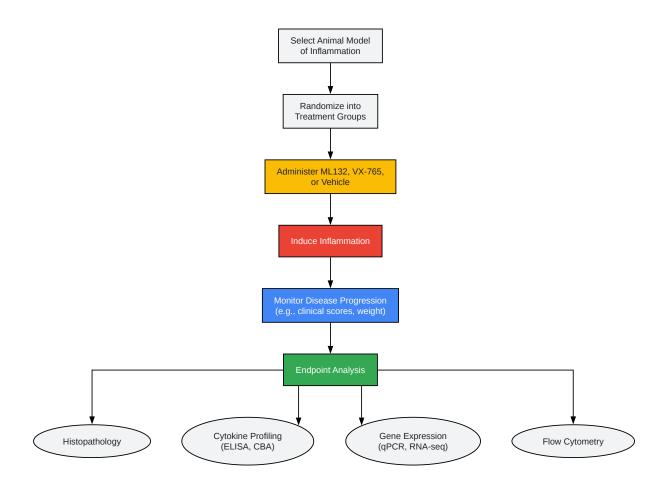




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Caption: Caspase-1 signaling pathway and points of inhibition.





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Caption: General workflow for in vivo compound evaluation.

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References

- 1. pnas.org [pnas.org]
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